Cas no 2803418-00-8 (Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)-)
![Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- structure](https://ja.kuujia.com/scimg/cas/2803418-00-8x500.png)
Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- 化学的及び物理的性質
名前と識別子
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- (3aS,6aR)-5-Acetylhexahydro-2-oxopyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid
- Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)-
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- インチ: 1S/C9H12N2O4/c1-5(12)11-3-6-9(4-11,8(14)15)2-7(13)10-6/h6H,2-4H2,1H3,(H,10,13)(H,14,15)/t6-,9-/m0/s1
- InChIKey: JKYKLIKPQKARLD-RCOVLWMOSA-N
- ほほえんだ: OC([C@@]12CN(C(C)=O)C[C@]1([H])NC(C2)=O)=O
Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101463-0.25g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 0.25g |
$2687.0 | 2023-07-06 | ||
Enamine | EN300-37101463-0.5g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 0.5g |
$2804.0 | 2023-07-06 | ||
Enamine | EN300-37101463-0.05g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 0.05g |
$2454.0 | 2023-07-06 | ||
Enamine | EN300-37101463-1.0g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 1.0g |
$2921.0 | 2023-07-06 | ||
Enamine | EN300-37101463-10.0g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 10.0g |
$12560.0 | 2023-07-06 | ||
Enamine | EN300-37101463-5.0g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 5.0g |
$8470.0 | 2023-07-06 | ||
Enamine | EN300-37101463-2.5g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 2.5g |
$5724.0 | 2023-07-06 | ||
Enamine | EN300-37101463-0.1g |
rac-(3aR,6aS)-5-acetyl-2-oxo-octahydropyrrolo[3,4-b]pyrrole-3a-carboxylic acid |
2803418-00-8 | 0.1g |
$2571.0 | 2023-07-06 |
Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)-に関する追加情報
Introduction to Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- (CAS No. 2803418-00-8)
Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)-, identified by its unique Chemical Abstracts Service (CAS) number 2803418-00-8, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrrolopyrroles, a scaffold that has emerged as a promising motif in drug discovery due to its ability to engage with various biological targets and exhibit diverse pharmacological activities.
The molecular structure of Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- features a fused bicyclic system consisting of a pyrrole ring and a piperidine ring. The presence of an acetyl group at the 5-position and a carboxylic acid moiety at the 3a-position introduces additional functional handles that can be exploited for chemical modifications and derivatization. The stereochemistry at the (3aS,6aR) positions further enhances the compound's specificity and potential for biological interaction.
In recent years, there has been a surge in research focused on pyrrolopyrroles as pharmacophores due to their structural versatility and biological relevance. Studies have demonstrated that these compounds can modulate a wide range of targets, including enzymes, receptors, and ion channels. For instance, derivatives of Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- have shown promise in preclinical models as inhibitors of kinases and other enzymes involved in cancer progression. The acetyl group at the 5-position serves as a key pharmacophoric element that can interact with hydrophobic pockets or participate in hydrogen bonding interactions within the target protein.
The synthesis of Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- represents a challenging yet rewarding endeavor for synthetic chemists. The construction of the fused bicyclic system requires careful consideration of reaction conditions and stereochemical control. Advanced synthetic methodologies such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been employed to achieve high yields and enantiopurity. The stereochemistry at the (3aS,6aR) positions is particularly critical and has been achieved through the use of chiral auxiliaries or catalysts.
Recent advances in computational chemistry have further facilitated the design and optimization of Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- derivatives. Molecular modeling studies have helped elucidate the binding modes of these compounds with their target proteins, providing valuable insights for structure-based drug design. By integrating experimental data with computational predictions, researchers can refine their molecular architectures to improve potency and selectivity.
The pharmacological profile of Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- has been extensively investigated in vitro and in vivo. Initial studies have revealed its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to interact with bacterial enzymes has sparked interest in its antimicrobial properties. The carboxylic acid group at the 3a-position provides a site for further derivatization to enhance solubility or improve bioavailability.
The development of novel synthetic routes for Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, 5-acetylhexahydro-2-oxo-, (3aS,6aR)- has been driven by the need for scalable and cost-effective production methods. Continuous flow chemistry has emerged as a powerful tool for synthesizing complex heterocycles under mild conditions with high efficiency. This approach not only reduces reaction times but also minimizes waste generation, aligning with green chemistry principles.
In conclusion,Pyrrolo[3,4-b]pyrrole-3a(1H)-carboxylic acid, specifically the (3aS,6aR) isomer identified by its CAS number 2803418-00-8, represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and functional groups make it an attractive candidate for further exploration as a lead compound or intermediate in drug discovery programs. As research continues to uncover new biological activities and synthetic strategies for this class of compounds,Pyrrolo[3,4-b] pyrroles will undoubtedly remain at the forefront of medicinal chemistry innovation.
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